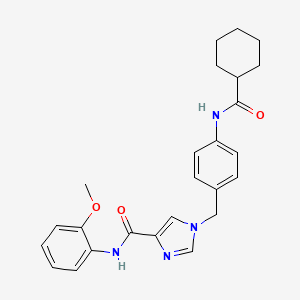
1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes:
- A cyclohexanecarboxamide moiety
- An imidazole ring
- A methoxyphenyl group
5-HT1A Receptor Antagonism
Research indicates that derivatives of imidazole compounds, including those similar to This compound , exhibit selective antagonistic activity towards the 5-HT1A serotonin receptor . The compound has shown an IC50 value indicating high affinity for this receptor, suggesting its potential role in modulating serotonergic signaling pathways .
Anti-inflammatory Activity
Imidazole derivatives have been implicated in anti-inflammatory responses. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokine production, thus providing insights into their use in treating inflammatory diseases .
Anticancer Potential
The biological activity of imidazole compounds extends to anticancer properties. Research indicates that analogs can induce apoptosis in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The mechanisms underlying the biological activity of This compound are multifaceted:
- Receptor Binding : The compound's ability to bind selectively to serotonin receptors may influence mood regulation and anxiety levels.
- Cytokine Modulation : By inhibiting specific cytokines, the compound may reduce inflammation and provide therapeutic benefits in chronic inflammatory conditions.
- Apoptotic Pathways : Induction of apoptosis in cancer cells suggests a potential mechanism for tumor suppression.
In Vitro Studies
In vitro assays have been conducted to evaluate the effects of similar compounds on cell lines. For instance, one study reported that a related imidazole derivative significantly reduced cell viability in breast cancer cell lines through apoptosis induction .
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory effects of imidazole derivatives. One study demonstrated that treatment with an imidazole-based compound resulted in reduced swelling and inflammation in a rat model of arthritis .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-32-23-10-6-5-9-21(23)28-25(31)22-16-29(17-26-22)15-18-11-13-20(14-12-18)27-24(30)19-7-3-2-4-8-19/h5-6,9-14,16-17,19H,2-4,7-8,15H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPDOHWYOPADED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













